

The Discovery and Enduring Complexity of Prolactin: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, has a rich and complex history, from its initial discovery as the principal lactogenic factor to its current recognition as a key regulator in over 300 diverse physiological processes. This technical guide provides a comprehensive overview of the discovery and history of prolactin, detailing the seminal experiments that led to its identification and characterization. It presents key quantitative data, including its molecular properties and physiological concentrations, in a structured format for accessible comparison. Furthermore, this document outlines the detailed methodologies of pivotal experimental protocols and illustrates the intricate signaling pathways of prolactin through detailed diagrams, offering a valuable resource for researchers and professionals in endocrinology and drug development.

A Historical Journey: The Discovery of Prolactin

The story of prolactin's discovery is one of scientific persistence, initial misidentification, and eventual recognition of its distinct identity and multifaceted nature.

Early Glimmers and the Lactogenic Factor (1920s-1930s)

The first indications of a lactogenic substance from the pituitary gland emerged in the late 1920s. In 1928, Stricker and Grueter demonstrated that extracts from the anterior pituitary



could induce milk secretion in pseudopregnant rabbits. This laid the groundwork for Oscar Riddle and his colleagues, who, in the early 1930s, successfully isolated a substance from the pituitary glands of sheep and cows that stimulated milk production in the crop sacs of pigeons and doves.[1] They named this substance "prolactin," meaning "for lactation."[2] For decades, the pigeon crop sac bioassay remained the standard for prolactin research.

The Human Prolactin Conundrum (1930s-1960s)

Despite its discovery in other animals, the existence of a distinct human prolactin remained a subject of debate for many years. Early attempts to isolate human prolactin were confounded by the fact that human growth hormone (hGH) also exhibited lactogenic activity. This led many to believe that in humans, a single hormone was responsible for both growth and lactation.[3] Histological studies, however, identified specific "pregnancy cells" in the pituitary, fueling the hypothesis that a separate prolactin hormone did exist in humans.[3]

Confirmation and Characterization (1970s)

The definitive confirmation of human prolactin as a separate entity came in 1970 through the pioneering work of Henry Friesen and his colleagues.[1][4] They developed a sensitive in vitro bioassay using mouse mammary tissue and, crucially, used antibodies to neutralize the lactogenic effects of hGH.[1] This allowed for the first time, the measurement of a distinct prolactin in the blood of women with galactorrhea.[1] Shortly after, the development of a specific radioimmunoassay (RIA) for human prolactin enabled the measurement of its levels in the serum of healthy individuals, paving the way for its complete characterization, including the determination of its amino acid sequence.[1]

Quantitative Data on Prolactin

This section summarizes key quantitative data regarding human prolactin and its variants, as well as its circulating concentrations in various physiological states.

Table 1: Molecular Characteristics of Human Prolactin



Property	Value	Reference
Amino Acid Residues (Mature)	199	[5]
Molecular Weight (Monomeric)	~23 kDa	[3][5]
Gene Location	Chromosome 6	[5]
UniProt Accession Number	P01236	

Table 2: Major Isoforms of Human Prolactin in

Circulation

Isoform	Approximate Molecular Weight	Description
Little Prolactin	~23 kDa	The predominant, biologically active monomeric form.[3][6]
Big Prolactin	~48-60 kDa	A dimeric or aggregated form with reduced biological activity. [6]
Big-Big Prolactin (Macroprolactin)	>150 kDa	A complex of prolactin with IgG antibodies, generally considered to have low biological activity.[5][6]

Table 3: Typical Circulating Concentrations of Human

Prolactin

Physiological State	Concentration Range (ng/mL)
Adult Males	2 - 18
Non-pregnant Adult Females	2 - 30
Pregnant Females (Third Trimester)	10 - 209
Postpartum (Suckling)	Significantly elevated, can be 10-20 fold higher
Prolactinomas	Often >200



Note: Reference ranges can vary between different assays.

Table 4: Prolactin Receptor Binding Affinities (Kd)

Ligand/Receptor	Kd (nM)	Method
Ovine Prolactin / Pigeon Crop Sac Receptor	~0.7	Radioreceptor Assay
Human Prolactin / Human Prolactin Receptor ECD (Site 1)	6.5	Surface Plasmon Resonance
Human Prolactin / Human Prolactin Receptor ECD (Site 2)	32,900	Surface Plasmon Resonance

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments that were instrumental in the discovery and characterization of prolactin.

Pigeon Crop Sac Bioassay

This bioassay was the first reliable method for quantifying prolactin activity.

Principle: Prolactin stimulates the proliferation of the mucosal epithelium of the pigeon crop sac, causing a thickening that is proportional to the amount of prolactin administered.

Methodology:

- Animal Preparation: Pigeons are housed under controlled conditions.
- Injection: A solution containing an unknown amount of prolactin is injected either systemically (intramuscularly) or locally (intradermally over the crop sac). The local method is more sensitive.
- Incubation Period: The pigeons are left for a set period (e.g., 4 days with daily injections) to allow the crop sac to respond.



- Tissue Collection: The pigeons are euthanized, and the crop sacs are dissected.
- Quantification: The response is quantified by measuring the increase in weight or thickness
 of the stimulated area of the crop sac compared to a control area. This can be done by
 weighing the dissected mucosal tissue.
- Standard Curve: A standard curve is generated using known concentrations of a prolactin standard to determine the concentration of prolactin in the unknown sample.

Radioimmunoassay (RIA) for Prolactin

The development of the RIA was a major breakthrough, allowing for sensitive and specific measurement of prolactin in blood samples.

Principle: This is a competitive binding assay where unlabeled prolactin in a sample competes with a fixed amount of radiolabeled prolactin for a limited number of binding sites on a specific anti-prolactin antibody.

Methodology:

- Reagent Preparation:
 - Antibody: A specific antibody against prolactin is diluted to a concentration that will bind approximately 50% of the radiolabeled prolactin in the absence of any unlabeled prolactin.
 - Radiolabeled Prolactin (Tracer): Prolactin is labeled with a radioisotope (e.g., ¹²⁵I).
 - Standards: A series of standards with known concentrations of unlabeled prolactin are prepared.
- Assay Procedure:
 - A fixed volume of the antibody solution is added to a series of tubes.
 - Known amounts of the standard or the unknown sample are added to the tubes.
 - A fixed amount of the radiolabeled prolactin is added to all tubes.



- The mixture is incubated to allow the binding reaction to reach equilibrium.
- Separation: The antibody-bound prolactin is separated from the free prolactin. This can be achieved by using a second antibody that precipitates the first antibody, or by using antibodies coated onto the surface of the assay tubes.
- Counting: The radioactivity in the bound fraction is measured using a gamma counter.
- Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled prolactin in the sample. A standard curve is plotted, and the concentration of prolactin in the unknown samples is determined by interpolation.

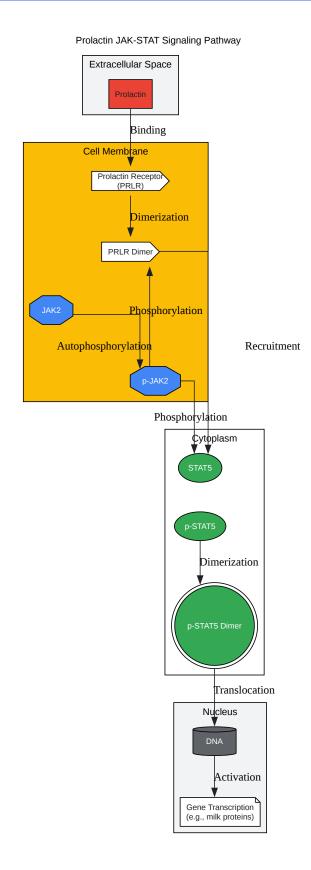
Prolactin Signaling Pathways

Prolactin exerts its diverse effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the activation of several intracellular signaling cascades.

The Canonical JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by prolactin.





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Caption: Prolactin-induced JAK-STAT signaling cascade.

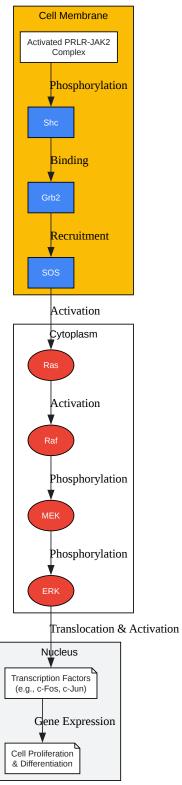


Mitogen-Activated Protein Kinase (MAPK) Pathway

Prolactin can also activate the MAPK pathway, which is involved in cell proliferation and differentiation.



Prolactin MAPK Signaling Pathway



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Caption: Prolactin-activated MAPK signaling pathway.



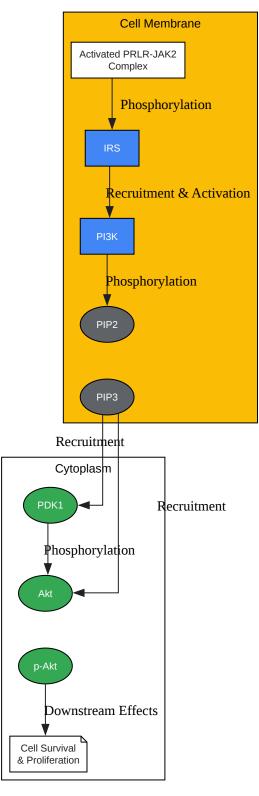


Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another important signaling route for prolactin, primarily involved in cell survival and proliferation.



Prolactin PI3K/Akt Signaling Pathway



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Caption: Prolactin-mediated PI3K/Akt signaling pathway.

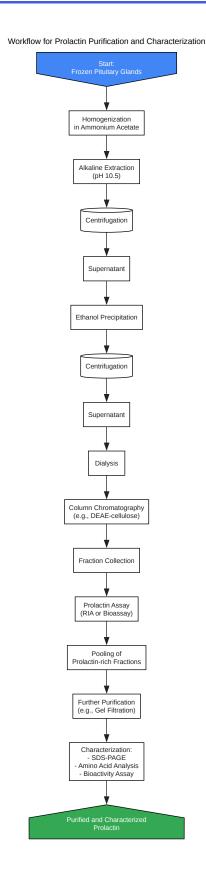


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Experimental Workflow: From Pituitary to Purified Prolactin

The following diagram illustrates a typical experimental workflow for the purification and characterization of prolactin from pituitary glands, based on early methodologies.





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Caption: A generalized workflow for prolactin purification.



Conclusion

The journey of prolactin from a vaguely defined "lactogenic factor" to a well-characterized hormone with a vast array of functions is a testament to the progress of endocrinology. Its discovery and the subsequent development of sophisticated analytical techniques have not only illuminated its role in lactation but also in metabolism, immunology, and cell growth. For researchers and drug development professionals, a deep understanding of prolactin's history, its molecular characteristics, and its complex signaling pathways is crucial for identifying novel therapeutic targets and developing innovative treatments for a range of conditions, from hyperprolactinemia to cancer. The continued exploration of this remarkable hormone promises to unveil even more of its physiological and pathological roles, opening new avenues for clinical intervention.

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